![molecular formula C₄₄H₂₄Cl₆O₂ B1146214 Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) CAS No. 1795128-25-4](/img/no-structure.png)
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)
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Overview
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a chemical compound with the molecular formula C44H24Cl6O2 . It is not classified as a hazardous compound .
Molecular Structure Analysis
The molecular structure of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) contains a total of 85 bonds, including 61 non-H bonds, 38 multiple bonds, 5 rotatable bonds, 2 double bonds, 36 aromatic bonds, 2 three-membered rings, 2 five-membered rings, 6 six-membered rings, 4 nine-membered rings, 2 aliphatic ethers, and 2 Oxiranes .Physical And Chemical Properties Analysis
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) has a molecular weight of 797.38 g/mol . It contains a total of 76 atoms, including 24 Hydrogen atoms, 44 Carbon atoms, 2 Oxygen atoms, and 6 Chlorine atoms .Scientific Research Applications
Treatment of Malaria
Lumefantrine is an antimalarial agent . It is used in combination with artemether for the treatment of malaria . The lipid self-emulsifying system has been advanced as a promising delivery vehicle for improving the solubility and bioavailability of artemether and lumefantrine .
Anti-Inflammatory Applications
Lumefantrine has potential anti-inflammatory applications . COVID-19 and Plasmodium falciparum-infected Africans with previous long exposure to malaria have manifested attenuated inflammatory cytokines more than malaria-naive patients . Therefore, the ingestion of artemether-lumefantrine with enhanced solubility may further promote blunting of cytokines .
Solubility Enhancement
Lumefantrine has low water solubility, which limits its therapeutic potential . Researchers have aimed to design nanostructured lipid carriers (NLCs) for Lumefantrine to improve its oral administration .
Bioavailability Improvement
The lipid self-emulsifying system has been advanced as a promising delivery vehicle for improving the bioavailability of Lumefantrine . This system can help in improving the therapeutic potential of Lumefantrine .
Falsification Detection
Lumefantrine can be analyzed using a low-cost handheld near-infrared spectrometer in combination with the principal component analysis for drug falsification detection . This method allows detecting falsified drugs with no active pharmaceutical ingredient and identifying specifically a pharmaceutical tablet brand name .
Green Chromatography
Lumefantrine can be analyzed using the green and fast RP-HPLC technique using ethanol as a green organic solvent and acetic acid as a green pH modifier . This method allows for the optimal separation and analysis of tablets, and it can confirm falsified drugs detected by spectroscopy .
Mechanism of Action
Target of Action
The primary target of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum . These are the parasites responsible for malaria, a disease that poses a significant global health challenge.
Mode of Action
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is a blood schizonticide, meaning it is active against the erythrocytic (blood) stages of the Plasmodium parasite . It is thought that the administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .
Biochemical Pathways
It is known that the compound exerts its effects against the erythrocytic stages of plasmodium spp, disrupting the life cycle of the parasite and preventing it from reproducing within the host’s red blood cells .
Result of Action
The result of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)'s action is the clearance of Plasmodium parasites from the bloodstream of the infected individual . This leads to the alleviation of malaria symptoms and, in many cases, complete recovery from the disease.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) involves the conversion of Lumefantrine to its corresponding dioxiranyl intermediate, which is then dimerized to produce the final compound.", "Starting Materials": [ "Lumefantrine", "Oxone", "Sodium Hydroxide", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Lumefantrine is dissolved in methanol and treated with Oxone and sodium hydroxide at room temperature to form the dioxiranyl intermediate.", "Step 2: The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the dioxiranyl intermediate.", "Step 3: The dioxiranyl intermediate is then treated with sodium hydroxide and stirred at room temperature to promote dimerization and form Lumefantrine Dioxiranyl Dimer(E/Z-Mixture).", "Step 4: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1795128-25-4 |
Product Name |
Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) |
Molecular Formula |
C₄₄H₂₄Cl₆O₂ |
Molecular Weight |
797.38 |
Origin of Product |
United States |
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